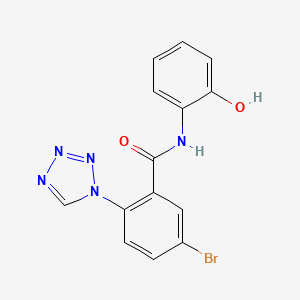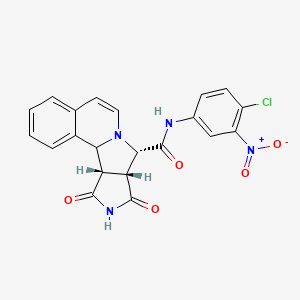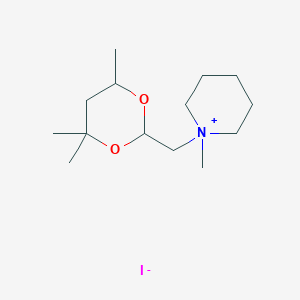
5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Formation of Hydroxyphenyl Group: This can be achieved through electrophilic aromatic substitution.
Tetrazole Ring Formation: The tetrazole ring can be synthesized via cyclization reactions involving azides and nitriles.
Amidation: The final step involves the formation of the amide bond between the benzamide and the hydroxyphenyl-tetrazole intermediate.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block in organic synthesis. Biology Medicine : Investigated for its potential pharmacological properties. Industry : Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide may involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds, while the tetrazole ring can participate in coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-N-(2-hydroxyphenyl)benzamide: Lacks the tetrazole ring.
N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the tetrazole ring in 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide makes it unique, potentially offering distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H10BrN5O2 |
|---|---|
Molekulargewicht |
360.17 g/mol |
IUPAC-Name |
5-bromo-N-(2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H10BrN5O2/c15-9-5-6-12(20-8-16-18-19-20)10(7-9)14(22)17-11-3-1-2-4-13(11)21/h1-8,21H,(H,17,22) |
InChI-Schlüssel |
QYWSOLLIPMABHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B12633213.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B12633221.png)

![N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12633237.png)

![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)

![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)




